6-Phenylpyrimidine-4-carboxylic acid
Overview
Description
6-Phenylpyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are important constituents of nucleic acids and are key components in the structure of DNA and RNA, where they pair with purine bases to form the genetic code. The phenyl group attached to the pyrimidine ring in 6-phenylpyrimidine-4-carboxylic acid suggests potential for interaction with various biological targets, which could be exploited for therapeutic purposes.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and requiring specific functional groups to be present for high activity. For instance, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters has been reported to show antiallergic activity, with the presence of a free NH group in the pyrimidinone nucleus and a small to medium size ortho alkoxy or alkenyloxy group on the phenyl ring being crucial for high activity . The synthesis of other related compounds, such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been determined, revealing that it crystallizes in the orthorhombic Pbca space group . The molecular structure is often compared to optimized geometries obtained from computational methods to understand the conformation and vibrational characteristics of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, 6-(p-Hydroxyphenylazo)-2,4-dihydroxypyrimidine has been found to specifically and completely inhibit the synthesis of deoxyribonucleic acid (DNA) in bacteria, indicating a potential mechanism of action as an antibacterial agent . The chemical reactivity of these compounds is also influenced by the presence of substituents on the pyrimidine ring, which can affect their binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical application. For example, the stability of esters of 6'-carbamoylmethylthio-5'-cyano-1',4'-dihydro-3,4'-bipyridine-3'-carboxylic acids has been investigated using HPLC, revealing that solutions of these compounds are stable for 1 month when stored protected from light . These properties are crucial for the development of pharmaceuticals, as they affect the compound's bioavailability and shelf life.
Scientific Research Applications
Luminescent Frameworks
6-Phenylpyrimidine-4-carboxylic acid has been utilized in synthesizing luminescent lanthanide frameworks. These frameworks exhibit distinct luminescence tuning and photoluminescence behavior, attributed to variations in the coordination environments of lanthanide ions and aggregation of dimeric units. These compounds have potential applications in optics and photonics due to their characteristic red or green emission properties (Jia et al., 2014).
Nonlinear Optical Properties
Research has also focused on the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. These compounds have shown significant promise for applications in medicine and nonlinear optics fields. The study provides insights into the structural parameters, electronic properties, and NLO characteristics, indicating potential for optoelectronic high-tech applications (Hussain et al., 2020).
Antimicrobial Applications
A series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, derivatives of 6-phenylpyrimidine-4-carboxylic acid, have been synthesized and evaluated for antimicrobial activity. These compounds exhibited significant to moderate antibacterial activity and promising antifungal activity, suggesting their potential use in developing new antimicrobial agents (Shastri, 2019).
Cytotoxic Activity in Cancer Research
Studies have also explored the cytotoxic activity of 4-thiopyrimidine derivatives obtained from similar compounds. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, offering insights into the potential therapeutic applications in cancer treatment (Stolarczyk et al., 2018).
Xanthine Oxidase Inhibition
2-Phenylpyrimidine derivatives have been identified as potent xanthine oxidase inhibitors, with potential therapeutic implications for conditions like hyperuricemia and gout. These inhibitors have shown substantial in vitro activity and are of interest for further pharmacological development (Sun et al., 2021).
Future Directions
Perimidines, a class of compounds similar to pyrimidines, have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . This suggests potential future directions for the study and application of 6-Phenylpyrimidine-4-carboxylic acid.
properties
IUPAC Name |
6-phenylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZVBDSJGHLIMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503350 | |
Record name | 6-Phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyrimidine-4-carboxylic acid | |
CAS RN |
28668-32-8 | |
Record name | 6-Phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Phenyl-4-pyrimidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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